![molecular formula C10H9NO2 B1221865 3-hydroxy-2-methylquinolin-4(1H)-one CAS No. 34497-54-6](/img/structure/B1221865.png)
3-hydroxy-2-methylquinolin-4(1H)-one
Overview
Description
"3-hydroxy-2-methylquinolin-4(1H)-one" is a compound of significant interest due to its structural and functional properties, which have implications in various fields of chemical and pharmaceutical research. The compound belongs to the quinolinone family, known for their biological importance and chemical versatility.
Synthesis Analysis
The synthesis of "3-hydroxy-2-methylquinolin-4(1H)-one" derivatives has been explored through various methods. One notable approach is the one-pot synthesis from N-phenylacetoacetamide derivatives, involving α-hydroxylation mediated by PhI(OCOCF3)2 followed by H2SO4-promoted intramolecular condensation (Yuan et al., 2013). Another method includes the reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds under basic conditions, leading to cyclization and formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones (Detsi et al., 1996).
Molecular Structure Analysis
The molecular structure of "3-hydroxy-2-methylquinolin-4(1H)-one" derivatives has been studied through various spectroscopic and computational methods. An example includes the synthesis and structural analysis of a novel derivative, which was characterized using X-ray crystallography and density functional theory (DFT) methods to elucidate its geometry, electronic structure, and reactivity (Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and functionalization of "3-hydroxy-2-methylquinolin-4(1H)-one" have been explored in various studies. For instance, the switchable synthesis of dihydroquinolin-2(1H)-one derivatives via hydride transfer/N-dealkylation/N-acylation demonstrates the compound's versatility in undergoing redox-neutral transformations (Yang et al., 2020).
Scientific Research Applications
Synthesis and Anticancer Activity
3-Hydroxy-2-methylquinolin-4(1H)-one is involved in the synthesis of novel compounds with potential anticancer activity. For example, Talaat et al. (2022) explored the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one to produce a novel 3-amino-4-hydroxyquinolinone derivative. These derivatives were found to have strong antiproliferative effects against HepG-2 and MCF-7 cell lines, indicating potential anticancer applications (Talaat, Abass, Hassanin, & Abdel-Kader, 2022).
Green Synthesis Protocols
Yadav, Vagh, and Jeong (2020) developed an eco-friendly protocol for synthesizing novel 3-hydroxy-2-methylquinolin-4(1H)-one derivatives. This approach emphasizes operational simplicity, short reaction times, and environmental friendliness, using water as a solvent. Such methods highlight the compound's role in facilitating greener chemical processes (Yadav, Vagh, & Jeong, 2020).
Aerobic Biodegradation
Sutton et al. (1996) explored the aerobic biodegradation of 4-methylquinoline, a related compound, by a soil bacterium. This research is significant for understanding the environmental impact and degradation pathways of quinoline derivatives, including 3-hydroxy-2-methylquinolin-4(1H)-one (Sutton, Pfaller, Shann, Warshawsky, Kinkle, & Vestal, 1996).
Synthesis of Hybrid Compounds for Pharmaceutical Applications
Toan et al. (2020) synthesized 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines, derivatives of 3-hydroxy-2-methylquinolin-4(1H)-one, and evaluated their cytotoxicity against cancer cell lines. This research demonstrates the compound's utility in creating novel pharmaceutical agents (Toan, Thanh, Truong, & Van, 2020).
properties
IUPAC Name |
3-hydroxy-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCXZVPPDJYLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331550 | |
Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-methylquinolin-4(1H)-one | |
CAS RN |
34497-54-6 | |
Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dioxygen reach the active site of 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase?
A: While X-ray crystallography provides a static snapshot of the enzyme-substrate complex, molecular dynamics simulations offer a dynamic view of dioxygen movement. Research using random-acceleration molecular dynamics (RAMD) simulations [] suggests that dioxygen might utilize multiple pathways and binding pockets to reach the active site of 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase. This challenges the previously held notion of a single, defined route based on the static crystal structure. The simulations revealed that dioxygen could enter and exit the enzyme through various gates distributed across its surface, interacting with multiple binding pockets along the way. This highlights the importance of considering protein flexibility and dynamics in understanding substrate access and enzyme function.
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